molecular formula C10H12BrFO B1609598 1-(4-Bromobutoxy)-4-fluorobenzene CAS No. 2033-80-9

1-(4-Bromobutoxy)-4-fluorobenzene

Cat. No. B1609598
CAS RN: 2033-80-9
M. Wt: 247.1 g/mol
InChI Key: SESKDKZVNDEQBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromobutoxy)-4-fluorobenzene, also known as 4-bromo-1-fluoro-4-butoxybenzene, is an organic compound with the chemical formula C8H10BrFO. It is a colorless liquid with a low melting point. This compound is used in a variety of applications, including pharmaceuticals, agrochemicals, and industrial products. It has been used as a precursor for the synthesis of several other compounds, including 4-bromo-1-fluoro-4-butoxybenzoic acid, 4-bromo-1-fluoro-4-butoxybenzyl alcohol, and 4-bromo-1-fluoro-4-butoxybenzaldehyde.

Scientific Research Applications

Wittig and Wittig–Horner Reactions

1-(4-Bromobutoxy)-4-fluorobenzene can be used in Wittig and Wittig–Horner reactions . These reactions are among the most important organic syntheses that form C=C bonds, as they usually have high yields and offer excellent stereoselectivity . The Wittig reaction involves the chemical reaction between an aldehyde or ketone with a so-called Wittig reagent, for instance, phosphonium ylide . This reaction is commonly involved in the synthesis of novel anti-cancer and anti-viral compounds .

Ultrasound Chemistry

The use of ultrasound on the Wittig reaction has been studied as a green synthesis . In addition to the advantage of green synthesis, the use of ultrasounds generally improved the yield and reduced the reaction time .

Synthesis of Chalcones

1-(4-Bromobutoxy)-4-fluorobenzene can be used in the synthesis of chalcones . Chalcones are 1,3-diphenyl-2-propene-1-one derivatives, in which two aromatic rings are linked by a three carbon, α,β-unsaturated carbonyl system . These materials have important pharmaceutical and industrial applications .

Claisen–Schmidt Condensation Reaction

Alkoxylated chalcones, such as 1-(4-Bromobutoxy)-4-fluorobenzene, have been synthesized by the Claisen–Schmidt condensation reaction . This reaction uses substituted acetophenones and arylaldehydes in the presence of ethanol and NaOH .

Production of 5-Phenoxy-Valeric Acid

1-(4-Bromobutoxy)-4-fluorobenzene is used to produce 5-phenoxy-valeric acid with carbon dioxide and reagent Mg .

Precursor of Flavonoids and Isoflavonoids

Chalcones, which can be synthesized using 1-(4-Bromobutoxy)-4-fluorobenzene, are considered to be precursors of flavonoids and isoflavonoids . These compounds are abundant in edible plants .

properties

IUPAC Name

1-(4-bromobutoxy)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c11-7-1-2-8-13-10-5-3-9(12)4-6-10/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESKDKZVNDEQBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428289
Record name 1-(4-bromobutoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobutoxy)-4-fluorobenzene

CAS RN

2033-80-9
Record name 1-(4-Bromobutoxy)-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2033-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-bromobutoxy)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromobutoxy)-4-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1-(4-Bromobutoxy)-4-fluorobenzene
Reactant of Route 3
Reactant of Route 3
1-(4-Bromobutoxy)-4-fluorobenzene
Reactant of Route 4
Reactant of Route 4
1-(4-Bromobutoxy)-4-fluorobenzene
Reactant of Route 5
Reactant of Route 5
1-(4-Bromobutoxy)-4-fluorobenzene
Reactant of Route 6
Reactant of Route 6
1-(4-Bromobutoxy)-4-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.